chemical structure and stereochemistry of 13-Hydroxylupanine
chemical structure and stereochemistry of 13-Hydroxylupanine
Structural Anatomy, Stereochemical Configuration, and Isolation Protocols
Executive Summary
13-Hydroxylupanine (C₁₅H₂₄N₂O₂) is a tetracyclic quinolizidine alkaloid predominantly isolated from Lupinus species (L. albus, L. angustifolius).[1][2][3] Structurally derived from lupanine, it serves as a critical intermediate in the biosynthesis of esterified alkaloids (e.g., 13-tigloyloxylupanine) and exhibits distinct pharmacological profiles, including ganglionic blockade and anti-arrhythmic activity. This guide dissects its stereochemical architecture, biosynthetic origins, and rigorous isolation methodologies for research applications.
Structural Anatomy & Stereochemical Configuration[1]
The pharmacological efficacy of 13-hydroxylupanine is governed by its rigid bicyclic quinolizidine core. Unlike flexible aliphatic amines, the fusion of the four rings (A, B, C, D) creates a specific stereochemical scaffold that dictates receptor binding.
1.1 The Quinolizidine Skeleton
The molecule consists of a bis-quinolizidine system.
-
Rings A & B: Form a trans-quinolizidine junction. This trans-fused system is thermodynamically stable and locks the N1 nitrogen lone pair, preventing inversion under physiological conditions.
-
Rings C & D: Ring D contains the functional hydroxyl group at position 13.
1.2 Stereochemistry: The 13
vs. 13
Conundrum
The naturally occurring isomer is predominantly (+)-13
-
Absolute Configuration: The chiral centers are typically defined as (6R, 11S, 13R) in the standard lupanine numbering system (though numbering conventions can vary, the relative stereochemistry is fixed).
-
The
-Orientation: The "13 " designation indicates the hydroxyl group is oriented axially relative to the chair conformation of Ring D (or trans to the bridgehead hydrogen at C11). This axial positioning is crucial; the equatorial isomer (13 ) is thermodynamically more stable but less abundant in specific Lupinus phenotypes.
Conformational Locking: The presence of the lactam carbonyl at C2 (Ring A) flattens the A-ring, reducing conformational mobility compared to sparteine. This rigidity enhances the selectivity of the 13-OH group for enzymatic esterification.
Biosynthetic Origins
Understanding the biosynthesis is essential for metabolic engineering and identifying impurities in crude extracts. The pathway originates from L-lysine and proceeds through the symmetrical intermediate cadaverine.
2.1 Enzymatic Cascade
-
Decarboxylation: L-Lysine
Cadaverine (via Lysine Decarboxylase).[4] -
Cyclization: Cadaverine
-Piperideine Lupanine (Tetracyclic skeleton formation). -
Hydroxylation (The Key Step): Lupanine is oxidized by Lupanine 13
-hydroxylase . This enzyme is highly stereospecific, introducing the oxygen atom exclusively at the 13 position. -
Esterification (Downstream): The 13-OH group often serves as an acyl acceptor for HMT/HLT (tigloyl-CoA:13-hydroxylupanine O-tigloyltransferase), generating esterified alkaloids.
2.2 Biosynthetic Pathway Diagram
Figure 1: Biosynthetic pathway of 13-Hydroxylupanine in Lupinus species.[4][5]
Isolation & Extraction Protocol
Objective: Isolate high-purity 13-hydroxylupanine from Lupinus albus seeds while removing non-polar lipids and interfering proteins.
Principle: Alkaloids exist as salts (protonated) in acidic pH and free bases (deprotonated) in basic pH. We exploit this pKa-dependent solubility switch (pKa
3.1 Reagents Required
-
Solvents: Dichloromethane (DCM), Ethanol (96%), 0.5 M HCl, 1 M NaOH.
-
Solid Phase: Diatomaceous earth (Celite) or C18 SPE cartridges.
3.2 Step-by-Step Workflow
-
Homogenization & Acid Extraction:
-
Action: Grind seeds to fine flour. Sonicate 10g flour in 100mL 0.5 M HCl for 30 mins.
-
Why: The acid protonates the N1 and N16 nitrogens, converting alkaloids into water-soluble hydrochloride salts. Lipids remain insoluble.
-
-
Defatting (Optional but Recommended):
-
Action: Wash the acidic aqueous supernatant with Hexane. Discard the Hexane layer.
-
Why: Removes neutral lipids and oils that co-extract in later steps.
-
-
Basification:
-
Action: Adjust aqueous phase pH to pH 12.0 using 1 M NaOH.
-
Why: Deprotonates the ammonium centers. The alkaloid reverts to its free base form, becoming hydrophobic.
-
-
Organic Partitioning:
-
Action: Extract the basic aqueous phase 3x with Dichloromethane (DCM) .
-
Why: The free base 13-hydroxylupanine partitions into the organic DCM layer.
-
-
Purification (The "Back-Extraction" Trick):
-
Action: Evaporate DCM. Re-dissolve residue in dilute acid. Re-basify and re-extract.
-
Why: This "acid-base cycling" eliminates non-alkaloidal impurities that passively transferred into the DCM.
-
3.3 Extraction Logic Diagram
Figure 2: Acid-Base extraction workflow for quinolizidine alkaloids.
Analytical Characterization
Verification of 13-hydroxylupanine requires distinguishing it from its parent (lupanine) and its esters.
4.1 NMR Spectral Signature (CDCl₃)
The hydroxyl group at C13 induces a characteristic downfield shift and splitting pattern on the H13 proton.
| Nucleus | Position | Shift ( | Multiplicity | Interpretation |
| ¹H | H-13 | 4.10 - 4.60 | Doublet / Multiplet | Diagnostic Peak. The H-13 proton is deshielded by the geminal OH group. |
| ¹H | H-10 (eq) | ~4.50 | Doublet of Triplets | Equatorial proton near bridgehead N. |
| ¹³C | C-2 | 171.5 | Singlet | Lactam Carbonyl (C=O). Distinguishes from sparteine. |
| ¹³C | C-13 | 64.0 - 69.0 | Singlet | Carbinol carbon (C-OH). Absent in Lupanine. |
| ¹³C | C-11 | ~62.0 | Singlet | Bridgehead carbon. |
Note: Chemical shifts vary slightly based on solvent (CDCl₃ vs DMSO-d₆) and concentration. The presence of the C13 signal at >60 ppm is the primary confirmation of hydroxylation. [1, 2]
4.2 Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion (M+): m/z 264
-
Key Fragments:
-
m/z 246 (Loss of H₂O) - Characteristic of hydroxylated alkaloids.
-
m/z 150, 136 - Typical quinolizidine skeletal fragments.
-
Pharmacological Implications
In drug development, 13-hydroxylupanine is investigated for its modulation of cholinergic pathways.
-
Ganglionic Blockade: It acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChR) in autonomic ganglia. However, its potency is generally lower than that of nicotine or cytisine.
-
Cardiovascular Effects: Similar to quinidine, it exhibits anti-arrhythmic properties by blocking sodium channels, though with a distinct safety profile.
-
Toxicity: While less toxic than sparteine, it is classified as Acute Tox. 4 (Oral) . Research focuses on its potential as a scaffold for semi-synthetic derivatives with improved therapeutic indices.
References
-
Wink, M., et al. (1995).[6] Quinolizidine alkaloid biochemistry.
-
Bunsupa, S., et al. (2012). Lysine decarboxylase and molecular characterization of quinolizidine alkaloid biosynthesis.
-
PhytoLab. (2023). 13-Hydroxylupanine Reference Standard Data Sheet.
-
Sigma-Aldrich. (2023). Safety Data Sheet: 13-Hydroxylupanine.
-
Frick, K. M., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement.[6] Frontiers in Plant Science.
Sources
- 1. bioaustralis.com [bioaustralis.com]
- 2. 13β-hydroxylupanine [webbook.nist.gov]
- 3. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. uniprot.org [uniprot.org]
- 6. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]
